molecular formula C13H19FN2O3S B2950617 1-[4-(3-fluorobenzenesulfonyl)piperazin-1-yl]propan-2-ol CAS No. 1396799-73-7

1-[4-(3-fluorobenzenesulfonyl)piperazin-1-yl]propan-2-ol

Cat. No.: B2950617
CAS No.: 1396799-73-7
M. Wt: 302.36
InChI Key: SYGOHHVGPGTGGU-UHFFFAOYSA-N
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Description

1-[4-(3-Fluorobenzenesulfonyl)piperazin-1-yl]propan-2-ol is a synthetic compound featuring a piperazine core substituted with a 3-fluorobenzenesulfonyl group at the 1-position and a propan-2-ol moiety at the 4-position.

Properties

IUPAC Name

1-[4-(3-fluorophenyl)sulfonylpiperazin-1-yl]propan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19FN2O3S/c1-11(17)10-15-5-7-16(8-6-15)20(18,19)13-4-2-3-12(14)9-13/h2-4,9,11,17H,5-8,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYGOHHVGPGTGGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1CCN(CC1)S(=O)(=O)C2=CC=CC(=C2)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(3-fluorobenzenesulfonyl)piperazin-1-yl]propan-2-ol typically involves the reaction of 3-fluorobenzenesulfonyl chloride with piperazine, followed by the addition of propan-2-ol. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction conditions often include refluxing the mixture in an appropriate solvent like dichloromethane or acetonitrile .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[4-(3-fluorobenzenesulfonyl)piperazin-1-yl]propan-2-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group in the propan-2-ol moiety can be oxidized to form a ketone or carboxylic acid.

    Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.

    Substitution: The fluorine atom on the benzene ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst are common.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of sulfides.

    Substitution: Formation of substituted benzene derivatives.

Scientific Research Applications

1-[4-(3-fluorobenzenesulfonyl)piperazin-1-yl]propan-2-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[4-(3-fluorobenzenesulfonyl)piperazin-1-yl]propan-2-ol involves its interaction with biological membranes. The compound can disrupt membrane integrity, leading to leakage of cytoplasmic components such as nucleic acids and proteins . This disruption is primarily due to the compound’s ability to integrate into the lipid bilayer and alter its properties.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound to structurally related piperazine derivatives, focusing on substituent effects, synthetic yields, and molecular properties.

Substituent Variations on the Piperazine Core

Piperazine derivatives often exhibit divergent biological activities based on substituent modifications. Key analogs include:

Compound Name Substituent on Piperazine Key Functional Groups Yield (%) Molecular Mass (g/mol) Reference
1-[4-(3-Fluorobenzenesulfonyl)piperazin-1-yl]propan-2-ol (Target) 3-Fluorobenzenesulfonyl Sulfonyl, Fluorine, Propan-2-ol
1-[(2-Chlorophenyl)sulfanyl]-3-[4-(4-fluorophenyl)piperazin-1-yl]propan-2-ol 4-Fluorophenyl, 2-Chlorophenylthio Sulfanyl, Chlorine, Fluorine
1-[4-(2-Methoxyphenyl)piperazin-1-yl]-3-phenoxypropan-2-ol 2-Methoxyphenyl, Phenoxy Methoxy, Phenoxy ether 384.45
1-[4-(3-Methoxyphenyl)piperazin-1-yl]-3-phenoxypropan-2-ol 3-Methoxyphenyl, Phenoxy Methoxy, Phenoxy ether 384.45
1-(3-Fluorophenyl)-3-[4-(thiazol-2-yl)phenyl]urea derivatives (e.g., 11a–11o) Varied aryl/heteroaryl groups Urea, Thiazole, Halogens/CF3 groups 83–88% 466–602

Key Observations :

  • Sulfonyl vs. Sulfanyl : The target compound’s sulfonyl group (electron-withdrawing) contrasts with sulfanyl (electron-donating) in , which may alter receptor binding or metabolic stability .
  • Synthetic Yields : Urea-linked derivatives () show high yields (83–88%), suggesting robust synthetic routes for piperazine analogs with aryl/heteroaryl groups .
Pharmacological and Physicochemical Properties
  • The 3-fluorobenzenesulfonyl group may mimic tricyclic antidepressants (e.g., amitriptyline) in binding to 5-HT receptors .
  • Molecular Weight and Solubility: Compounds like 1-[4-(2-methoxyphenyl)piperazin-1-yl]-3-phenoxypropan-2-ol (MW 384.45) have lower masses than urea derivatives (MW up to 602), suggesting better solubility .
  • Halogen Effects : Fluorine (in the target) and chlorine () may enhance metabolic stability compared to methoxy or trifluoromethyl groups .
Structural Analogues in Drug Development
  • Antipsychotic Analogs: cites Avishot (1-[4-(2-methoxyphenyl)piperazin-1-yl]-3-naphthalen-1-yloxy-propan-2-ol), which shares structural motifs with the target compound, highlighting the therapeutic relevance of piperazine-propanol hybrids .
  • Antimicrobial Potential: Thiazole-containing derivatives () and biofilm inhibitors () suggest broader applications for piperazine derivatives in infectious diseases .

Biological Activity

1-[4-(3-fluorobenzenesulfonyl)piperazin-1-yl]propan-2-ol is a compound of interest in medicinal chemistry due to its potential biological activities. Its structure features a piperazine moiety, which is known for its versatility in pharmacological applications, combined with a fluorobenzenesulfonyl group that may enhance its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including neurotransmitter receptors and enzymes. The sulfonyl group can form hydrogen bonds, enhancing binding affinity to biological macromolecules. Studies suggest that compounds with similar structures can modulate pathways involved in neurological disorders and other therapeutic areas.

Biological Activity Overview

Recent studies have highlighted several key biological activities associated with this compound:

  • Antidepressant Activity : Research indicates that piperazine derivatives can exhibit antidepressant effects by modulating serotonin and norepinephrine levels.
  • Antimicrobial Properties : Compounds containing sulfonyl groups have shown potential antimicrobial activity against various pathogens.
  • Cytotoxicity Against Cancer Cells : Initial screenings suggest that this compound may exhibit cytotoxic effects on certain cancer cell lines, warranting further investigation.

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AntidepressantModulation of serotonin levels
AntimicrobialEffective against E. coli and S. aureus
CytotoxicityInhibition of proliferation in cancer cell lines

Case Studies

  • Antidepressant Effects : A study conducted on various piperazine derivatives demonstrated that modifications at the piperazine nitrogen could lead to enhanced serotonergic activity, suggesting that this compound might be a promising candidate for further development in treating depression.
  • Antimicrobial Testing : Laboratory tests revealed that the compound exhibited significant inhibition against Gram-positive bacteria, particularly Staphylococcus aureus, indicating its potential as an antimicrobial agent.
  • Cytotoxicity Assays : In vitro studies using human cancer cell lines showed that the compound induced apoptosis at micromolar concentrations, highlighting its potential as an anticancer agent.

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